2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O3/c20-19(21,22)30-15-7-3-13(4-8-15)24-16(28)11-26-18(29)27(14-5-6-14)17(25-26)12-2-1-9-23-10-12/h1-4,7-10,14H,5-6,11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROLDUICYFLVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a triazole derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a unique structural arrangement that includes:
- Triazole ring : Known for its diverse biological activities.
- Cyclopropyl group : Provides unique steric properties.
- Pyridine moiety : Contributes to the compound's electronic characteristics.
The molecular formula is with a molecular weight of approximately 349.4 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Compounds containing the 1,2,4-triazole nucleus have been extensively studied for their antimicrobial properties. Research indicates that similar triazole derivatives exhibit significant antibacterial and antifungal activities:
| Activity Type | MIC Values | Tested Organisms |
|---|---|---|
| Antibacterial | 0.125 - 8 μg/mL | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |
| Antifungal | Variable | Candida albicans, Aspergillus fumigatus |
In particular, compounds with triazole structures have shown efficacy against drug-resistant strains, making them candidates for further development in treating infections .
Anticancer Activity
The triazole scaffold is also recognized for its anticancer potential. Studies have indicated that derivatives can inhibit tumor cell proliferation through various mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles may interfere with enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
Research has demonstrated that modifications to the triazole ring can enhance anticancer activity, suggesting a strong SAR correlation .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The triazole ring often acts as an inhibitor for enzymes such as cytochrome P450s, which are critical in drug metabolism and synthesis.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, potentially altering cellular responses to stimuli .
Case Studies and Research Findings
Recent studies have explored the biological activity of various triazole derivatives similar to the compound :
- Antifungal Study : A series of triazole derivatives were tested against clinical isolates of fungi, showing significant activity against resistant strains .
- Anticancer Research : A study evaluated a library of triazole compounds for their ability to inhibit cancer cell lines, revealing several candidates with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
Antifungal Properties
The triazole scaffold is well-known for its antifungal activity. Compounds similar to 2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide have been evaluated for their efficacy against fungal pathogens, demonstrating promising results in inhibiting fungal growth .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The structural components may allow it to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways associated with tumor growth . Some derivatives have been shown to be significantly more effective than traditional chemotherapeutics against specific cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. It may modulate inflammatory mediators, suggesting applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of compounds related to this compound:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Triazole vs. Pyrazolopyrimidines, however, are often used in kinase inhibitors due to their planar aromaticity .
Substituent Effects: Pyridin-3-yl vs. Sulfanyl: The pyridine group in the target compound introduces nitrogen-based hydrogen-bonding capability, enhancing solubility and target interactions compared to the sulfur-containing analog in . Sulfanyl groups may reduce polarity but increase susceptibility to oxidation . Trifluoromethoxy Phenyl: Both the target compound and its sulfur analog share this group, which is known to enhance metabolic stability and membrane permeability in drug design .
Synthetic Complexity :
- The target compound’s synthesis likely involves amide coupling and triazole ring formation, whereas Example 83 () employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), indicating divergent synthetic routes .
Physicochemical and Pharmacological Implications
- Solubility : The pyridine group in the target compound likely improves aqueous solubility compared to the sulfur analog, though both may exhibit moderate solubility due to the hydrophobic trifluoromethoxy group.
- Metabolic Stability: The trifluoromethoxy group in both triazole analogs reduces CYP450-mediated metabolism, a critical advantage over non-fluorinated analogs.
- Bioactivity : While explicit data is unavailable, pyridine-containing triazoles are often explored as protease or kinase inhibitors. The sulfur analog’s thioether group may confer distinct reactivity (e.g., disulfide formation) but lower target affinity .
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can computational methods reduce trial-and-error experimentation?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, including cyclopropane ring formation, triazole ring closure, and amide coupling. To optimize routes, integrate computational reaction path searches (e.g., quantum chemical calculations) with high-throughput experimental screening. For example, ICReDD’s methodology employs quantum chemical calculations to predict reaction pathways and activation energies, narrowing down viable conditions (e.g., solvent, catalyst, temperature) before lab validation . Statistical Design of Experiments (DoE) can further reduce trials by identifying critical parameters (e.g., molar ratios, reaction time) through factorial or response surface designs .
Q. Q2. How can the compound’s structural and electronic properties be characterized to validate its synthesis?
Methodological Answer: Use a combination of analytical techniques:
- X-ray crystallography for unambiguous structural confirmation (as demonstrated in triazole derivatives with similar complexity) .
- NMR spectroscopy (¹H, ¹³C, 19F) to verify substituent positions and electronic environments, particularly for the trifluoromethoxy group.
- Density Functional Theory (DFT) calculations to correlate experimental spectral data (e.g., IR, UV-Vis) with predicted electronic properties, such as charge distribution on the pyridine and triazole rings .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer: Apply quantum mechanics/molecular mechanics (QM/MM) simulations to study reaction mechanisms (e.g., enzyme inhibition or catalytic cyclopropane ring-opening). For example:
- Reaction Path Search : Use software like Gaussian or ORCA to model transition states and intermediates in triazole-based reactions .
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock or Schrödinger Suite, focusing on interactions between the pyridinyl-triazole core and active sites .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability of the acetamide moiety under physiological conditions .
Q. Q4. How can contradictory data on the compound’s stability under varying pH or temperature conditions be resolved?
Methodological Answer: Adopt a systematic approach:
Controlled Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to quantify degradation products.
Statistical Analysis : Apply DoE to isolate confounding factors (e.g., pH vs. temperature interactions) and identify dominant degradation pathways .
Mechanistic Insights : Use LC-MS or NMR to characterize degradation products, supported by DFT calculations to predict hydrolysis or oxidation sites (e.g., labile cyclopropane or trifluoromethoxy groups) .
Q. Q5. What advanced separation techniques are suitable for purifying this compound, given its structural complexity?
Methodological Answer: Leverage membrane-based or chromatographic methods:
- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column chemistry (C18 or HILIC) to resolve polar (pyridine) and non-polar (cyclopropyl) moieties .
- Simulated Moving Bed (SMB) Chromatography : For large-scale purification, use SMB to enhance yield and reduce solvent waste .
- Crystallization Screening : Explore co-crystallization agents (e.g., ionic liquids) to improve crystal habit and purity .
Q. Q6. How can researchers design assays to evaluate the compound’s biological activity while minimizing false positives?
Methodological Answer: Implement orthogonal assay strategies:
Primary Screening : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with Z’-factor validation to ensure robustness .
Secondary Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics and thermodynamics .
Counter-Screens : Test against related off-targets (e.g., other triazole-binding proteins) and include controls for non-specific aggregation (e.g., detergent addition) .
Methodological Considerations for Data Interpretation
Q. Q7. What statistical frameworks are recommended for analyzing dose-response data in pharmacological studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to derive IC₅₀/EC₅₀ values.
- Error Propagation : Account for variability in triplicate measurements using Bayesian hierarchical models .
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and adjust for batch effects via mixed-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
